

trans-3,4-Difluorocinnamic acid structural formula and IUPAC name

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Compound of Interest

Compound Name: trans-3,4-Difluorocinnamic acid

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An In-depth Technical Guide to trans-3,4-Difluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3,4-Difluorocinnamic acid, a fluorinated derivative of cinnamic acid, is a versatile building block in medicinal chemistry and materials science. Its chemical structure, featuring a difluoro-substituted benzene ring conjugated with a propenoic acid moiety, imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents and advanced materials. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications in drug discovery.

Structural Formula and IUPAC Name

The structural formula and key identifiers for **trans-3,4-Difluorocinnamic acid** are provided below.

Structural Formula:



IUPAC Name: (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid[1]

Synonyms: (E)-3-(3,4-Difluorophenyl)acrylic acid, 3,4-Difluorocinnamic acid[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **trans-3,4-Difluorocinnamic acid** is presented in the table below. This information is crucial for its identification, characterization, and application in various experimental settings.



Property	Value	Reference
Molecular Formula	C ₉ H ₆ F ₂ O ₂	[1]
Molecular Weight	184.14 g/mol	[2]
Melting Point	194-196 °C	[2]
Appearance	White to off-white crystalline powder [3]	
CAS Number	112897-97-9	[2]
XLogP3	2.1	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2 [1]	
Mass Spectrometry (GC-MS)	Top peaks at m/z: 184, 119, 139	[1]

Experimental Protocols Synthesis of trans-3,4-Difluorocinnamic Acid

trans-3,4-Difluorocinnamic acid is commonly synthesized via a Knoevenagel condensation reaction between 3,4-difluorobenzaldehyde and malonic acid. This reaction is typically catalyzed by a weak base, such as pyridine or piperidine.

Materials:

- 3,4-Difluorobenzaldehyde
- Malonic acid
- Pyridine
- Piperidine (catalytic amount)
- Hydrochloric acid (concentrated)



• Ethanol (for recrystallization)

Procedure:

- A mixture of 3,4-difluorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (as solvent) is prepared in a round-bottom flask equipped with a reflux condenser.
- A catalytic amount of piperidine is added to the mixture.
- The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and then poured into a mixture of crushed ice and concentrated hydrochloric acid.
- The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
- The crude product is purified by recrystallization from ethanol to yield pure trans-3,4difluorocinnamic acid.

Synthesis of Substituted Isoquinolones

trans-3,4-Difluorocinnamic acid serves as a precursor for the synthesis of substituted isoquinolones, which have shown potential as 5-HT₃ antagonists.[4] A key step in this synthesis is the Curtius rearrangement.

General Protocol Outline:

- Acid Chloride Formation: trans-3,4-Difluorocinnamic acid is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.
- Azide Formation: The acid chloride is then reacted with sodium azide to form the acyl azide.
- Curtius Rearrangement: The acyl azide undergoes thermal or photochemical Curtius rearrangement to form an isocyanate intermediate.
- Cyclization: The isocyanate intermediate is then subjected to cyclization conditions, often in the presence of a Lewis acid, to form the substituted isoquinolone.

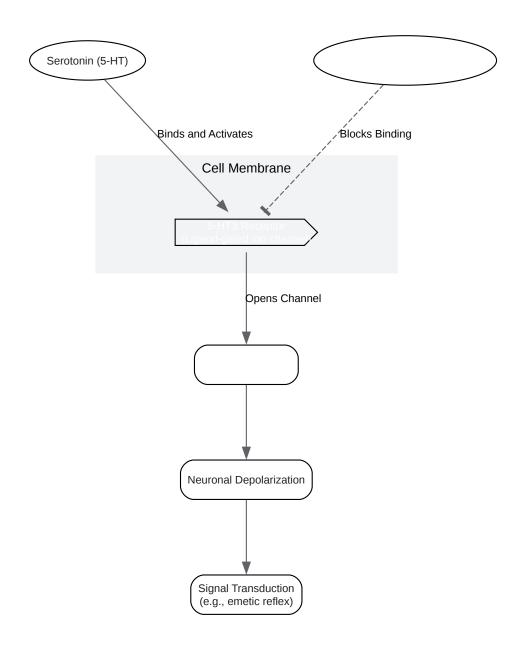


Applications in Drug Development 5-HT₃ Receptor Antagonists

Derivatives of **trans-3,4-difluorocinnamic acid** have been investigated as potent 5-HT $_3$ receptor antagonists.[4][5] The 5-HT $_3$ receptor is a ligand-gated ion channel involved in emesis (vomiting), and its antagonists are used to manage nausea and vomiting, particularly in patients undergoing chemotherapy. Substituted isoquinolones derived from this acid have shown high efficacy, with infective dose (ID $_{50}$) values as low as 0.35 µg/kg in preclinical models.[4][5]

Below is a diagram illustrating the general signaling pathway of the 5-HT₃ receptor.





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A simplified diagram of the 5-HT3 receptor signaling pathway.

Radiosensitizers for Cancer Therapy



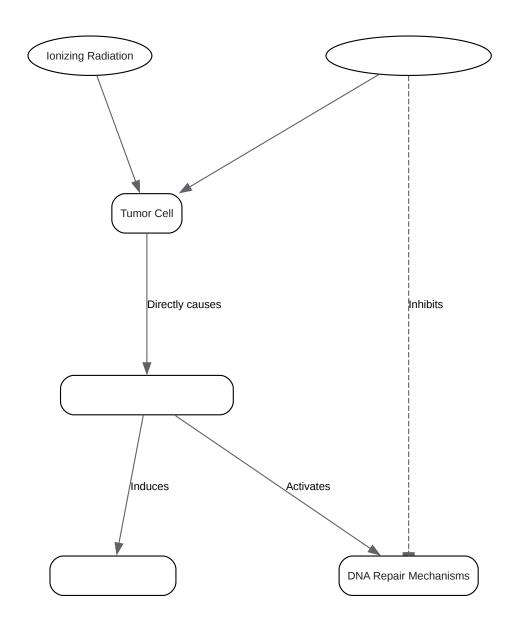




trans-3,4-Difluorocinnamic acid has also been utilized in the synthesis of psammaplin A derivatives, which act as radiosensitizers in human lung cancer models.[4][5] Radiosensitizers are compounds that increase the susceptibility of tumor cells to radiation therapy, thereby enhancing the efficacy of the treatment. The synthesized derivatives have demonstrated potency in the micromolar range (16.14 μ M).[4][5]

The general mechanism of action for radiosensitizers is depicted in the following workflow.





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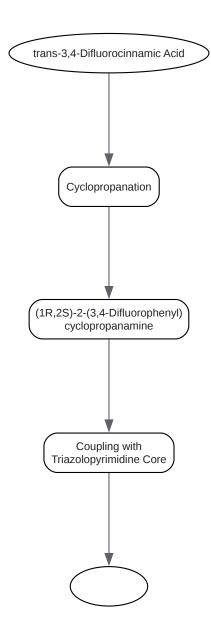
General mechanism of radiosensitizers in cancer therapy.

Precursor for Ticagrelor



trans-3,4-Difluorocinnamic acid is a key starting material in some synthetic routes for Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome. The synthesis involves the transformation of the cinnamic acid derivative into a cyclopropylamine intermediate, which is a crucial component of the final drug molecule.

The following diagram outlines a high-level synthetic workflow.





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Synthetic workflow from trans-3,4-Difluorocinnamic acid to Ticagrelor.

Quantitative Data on Biological Activity

Compound Class	Target/Application	Potency	Reference
Substituted Isoquinolones	5-HT₃ Receptor Antagonist	ID ₅₀ = 0.35 μg/kg	[4][5]
Psammaplin A Derivatives	Radiosensitizer	16.14 μΜ	[4][5]

Conclusion

trans-3,4-Difluorocinnamic acid is a valuable and versatile chemical entity with significant applications in drug discovery and development. Its utility as a precursor for potent 5-HT₃ antagonists, novel radiosensitizers, and key intermediates for blockbuster drugs like Ticagrelor underscores its importance in medicinal chemistry. The synthetic accessibility and the advantageous properties conferred by the difluorophenyl motif make it a compound of high interest for further research and development in both academic and industrial settings.

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References

- 1. trans-3,4-Difluorocinnamic acid | C9H6F2O2 | CID 2733300 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-3,4-Difluorocinnamic acid 95 112897-97-9 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ossila.com [ossila.com]
- 5. ToruÅ Direct EN | Virtual tour generated by Panotour [torun.direct]



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